molecular formula C22H26ClFN2O3S B11344036 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide

Cat. No.: B11344036
M. Wt: 453.0 g/mol
InChI Key: CCNAHNBRLHYXOR-UHFFFAOYSA-N
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Description

1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a piperidine ring, a carboxamide group, and substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chloro-6-fluorophenyl)methanesulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Sulfoxides and sulfones: Formed during oxidation reactions.

    Sulfides and thiols: Formed during reduction reactions.

    Substituted derivatives: Formed during nucleophilic substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methanesulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide is unique due to its combination of a piperidine ring, carboxamide group, and substituted phenyl groups.

Properties

Molecular Formula

C22H26ClFN2O3S

Molecular Weight

453.0 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C22H26ClFN2O3S/c1-14-11-15(2)21(16(3)12-14)25-22(27)17-7-9-26(10-8-17)30(28,29)13-18-19(23)5-4-6-20(18)24/h4-6,11-12,17H,7-10,13H2,1-3H3,(H,25,27)

InChI Key

CCNAHNBRLHYXOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC=C3Cl)F)C

Origin of Product

United States

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